Copolymerization Reactivity Ratios: BEMA Exhibits 14.6× Higher Relative Reactivity with Methyl Acrylate Compared to MA Self-Propagation
In free-radical copolymerization with methyl acrylate (MA), 2-bromoethyl methacrylate (M1) exhibits a reactivity ratio r1 = 2.77 ± 0.03, while methyl acrylate (M2) shows r2 = 0.19 ± 0.02, as determined by NMR spectroscopy [1]. This indicates that a BEMA-terminated radical is 14.6 times more likely to react with BEMA monomer than with MA monomer. In contrast, 2-chloroethyl methacrylate (CEMA) in copolymerization with acrylonitrile (AN) shows a markedly different reactivity profile; AN-CEMA systems exhibit higher r1 values (AN) compared to AN-BEMA systems, attributed to the higher reactivity of bromo-alkyl monomers toward polyacrylonitrile radicals [2]. Specifically, r1(AN-BEMA) is lower than r1(AN-CEMA), demonstrating BEMA's greater propensity for cross-propagation in AN copolymerizations [2].
| Evidence Dimension | Copolymerization Reactivity Ratio (r1) with Methyl Acrylate |
|---|---|
| Target Compound Data | r1 (BEMA) = 2.77 ± 0.03 |
| Comparator Or Baseline | r2 (MA) = 0.19 ± 0.02; r1 (AN-BEMA) is lower than r1 (AN-CEMA) in AN copolymerizations |
| Quantified Difference | 14.6× higher reactivity of BEMA radical toward BEMA vs. MA; BEMA exhibits higher reactivity toward polyacrylonitrile radicals compared to CEMA |
| Conditions | Free-radical copolymerization, NMR compositional analysis; AN copolymerization in water-acetone medium at 40°C |
Why This Matters
These reactivity ratios are essential for predicting copolymer composition drift and designing gradient or statistical copolymers with precise incorporation of the bromoethyl functionality.
- [1] Thermal degradation of bromine-containing polymers. Part 2—Characteristics and products of degradation of copolymers of 2-bromoethyl methacrylate and methyl acrylate. Polymer Degradation and Stability, 2003. Reactivity ratios: r1 = 2.77 ± 0.03, r2 = 0.19 ± 0.02. View Source
- [2] Bajaj, P., & Padmanaban, M. (1984). Copolymerization of Acrylonitrile with Haloalkyl Acrylates and Methacrylates. Journal of Macromolecular Science: Part A - Chemistry, 21(4), 519-528. DOI:10.1080/00222338408056566 View Source
